molecular formula C8H8Cl2O3S B14637224 4-Chlorophenyl 1-chloroethane-1-sulfonate CAS No. 53458-97-2

4-Chlorophenyl 1-chloroethane-1-sulfonate

Katalognummer: B14637224
CAS-Nummer: 53458-97-2
Molekulargewicht: 255.12 g/mol
InChI-Schlüssel: AZLZOXOROXZFTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenyl 1-chloroethane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a 4-chlorophenyl ring and a 1-chloroethane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 1-chloroethane-1-sulfonate typically involves the reaction of 4-chlorophenol with chlorosulfonic acid, followed by the introduction of a 1-chloroethane group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorophenyl 1-chloroethane-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

4-Chlorophenyl 1-chloroethane-1-sulfonate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chlorophenyl 1-chloroethane-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorophenyl Sulfate: Similar structure but with a sulfate group instead of a sulfonate group.

    4-Chlorophenyl Methanesulfonate: Contains a methanesulfonate group instead of a 1-chloroethane-1-sulfonate group.

    4-Chlorophenyl Ethanesulfonate: Similar structure but with an ethanesulfonate group.

Uniqueness

4-Chlorophenyl 1-chloroethane-1-sulfonate is unique due to the presence of both a 4-chlorophenyl ring and a 1-chloroethane-1-sulfonate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

53458-97-2

Molekularformel

C8H8Cl2O3S

Molekulargewicht

255.12 g/mol

IUPAC-Name

(4-chlorophenyl) 1-chloroethanesulfonate

InChI

InChI=1S/C8H8Cl2O3S/c1-6(9)14(11,12)13-8-4-2-7(10)3-5-8/h2-6H,1H3

InChI-Schlüssel

AZLZOXOROXZFTN-UHFFFAOYSA-N

Kanonische SMILES

CC(S(=O)(=O)OC1=CC=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.